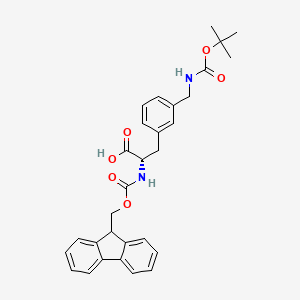

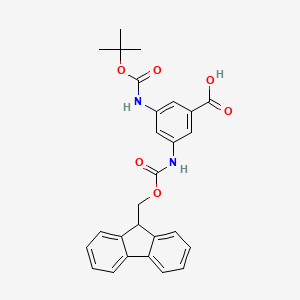

Fmoc-L-3-氨基甲基苯(Boc)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Fmoc-L-3-Aminomethylphe(Boc)” is a compound that is commonly used in peptide synthesis . The compound is known for its self-assembly features and potential applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

Synthesis Analysis

The synthesis of “Fmoc-L-3-Aminomethylphe(Boc)” involves a solid-phase protocol leading to selectively protected amino alcohol intermediates, followed by oxidation to yield the desired di- or polycationic amino acid building blocks . The synthetic sequence comprises loading of (S)-1-(p-nosyl)aziridine-2-methanol onto a freshly prepared trityl bromide resin, followed by ring opening with an appropriate primary amine .Molecular Structure Analysis

The molecular formula of “Fmoc-L-3-Aminomethylphe(Boc)” is C30H32N2O6 . This compound is a derivative of phenylalanine, which is an essential amino acid with the formula C9H11NO2 .Chemical Reactions Analysis

The Fmoc group in “Fmoc-L-3-Aminomethylphe(Boc)” is a base-labile protecting group used in organic synthesis . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-L-3-Aminomethylphe(Boc)” include its molecular weight, which is 516.58 , and its linear formula, which is C30H32N2O6 .科学研究应用

Peptide Synthesis

Fmoc-L-3-Aminomethylphe(Boc): is extensively used in peptide synthesis as a building block for peptides and proteins. Its protective groups, Fmoc and Boc, allow for the selective deprotection of amino acids during the synthesis process, enabling the formation of complex peptide structures. This compound is crucial in synthesizing therapeutic peptides and studying protein functions and interactions .

Self-Assembly and Nanostructure Formation

Research has shown that Fmoc-protected amino acids can self-assemble into various nanostructures, such as fibers, micelles, and tubes. These structures have potential applications in creating bio-organic scaffolds and can be used in the design of nanomaterials for drug delivery, tissue engineering, and biosensing .

Gelation Agents

Fmoc-L-3-Aminomethylphe(Boc) derivatives have been studied for their ability to act as gelation agents. They can form stable thermo-reversible organogels in different solvents, which could be utilized in creating novel materials for environmental and biomedical applications, such as drug encapsulation and release .

Biochemical and Pharmaceutical Applications

This compound’s versatility extends to various biochemical and pharmaceutical applications. It can modulate enzyme activity, influence protein structure and function, and regulate hormone activity. These properties make it valuable for developing new medications and studying biological pathways .

Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides. Fmoc-L-3-Aminomethylphe(Boc) is used in the synthesis of these compounds, which are important in drug discovery for diseases where peptides play a key role, such as cancer and metabolic disorders .

Organic Compound Synthesis

The compound is also employed in the synthesis of various organic compounds, including nucleotides, carbohydrates, and lipids. Its ability to act as a substrate or building block makes it a valuable tool in organic chemistry, aiding in the creation of complex molecules for research and industrial purposes .

作用机制

Target of Action

Fmoc-L-3-Aminomethylphe(Boc) is primarily used as a protected amino acid derivative in the field of peptide synthesis . It serves as a versatile building block in the solid-phase peptide synthesis (SPPS) process . The primary targets of this compound are the amino groups in the peptide chain that are being synthesized .

Mode of Action

The compound Fmoc-L-3-Aminomethylphe(Boc) is used as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective addition of amino acids to the peptide chain during synthesis .

Biochemical Pathways

The primary biochemical pathway involved with Fmoc-L-3-Aminomethylphe(Boc) is the peptide synthesis pathway . This compound plays a crucial role in the step-by-step addition of amino acids to a growing peptide chain . The Fmoc group is removed by a base, usually piperidine, allowing the next amino acid to be added to the chain .

Pharmacokinetics

The compound’s properties such as its molecular weight (51659) and its solid physical form may influence its solubility and stability .

Result of Action

The result of the action of Fmoc-L-3-Aminomethylphe(Boc) is the successful synthesis of peptides with the correct sequence of amino acids . The Fmoc group protects the amino groups during synthesis, preventing unwanted side reactions and ensuring the correct structure of the final peptide .

Action Environment

The action of Fmoc-L-3-Aminomethylphe(Boc) is typically carried out in an inert atmosphere at room temperature . These conditions help to prevent unwanted reactions and ensure the stability of the compound . The compound’s action, efficacy, and stability can be influenced by factors such as temperature, pH, and the presence of other reactive substances .

未来方向

The future directions of “Fmoc-L-3-Aminomethylphe(Boc)” are likely to be influenced by the ongoing research into the self-organization and applications of Fmoc-modified simple biomolecules . These compounds have been shown to possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-10-8-9-19(15-20)16-26(27(33)34)32-29(36)37-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXDODPHMWMJCQ-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-3-Aminomethylphe(Boc) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)